3-(chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole

Antimycobacterial SAR Pyrazole derivatives

Procure 3-(Chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole (CAS 1481659-08-8) as an essential, non-substitutable intermediate for antitubercular drug discovery and pyrazole library synthesis. The N1 p-chlorophenyl group is critical for M. tuberculosis target binding, while the C3 chloromethyl electrophile enables rapid diversification via nucleophilic substitution. XLogP3=2.9 optimizes cell permeability. Use for validated SAR scaffold derivatization.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 1481659-08-8
Cat. No. B1528458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole
CAS1481659-08-8
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=N2)CCl)Cl
InChIInChI=1S/C10H8Cl2N2/c11-7-9-5-6-14(13-9)10-3-1-8(12)2-4-10/h1-6H,7H2
InChIKeyXSJHLPIPWYOPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole (CAS 1481659-08-8): A Dual-Chlorinated Pyrazole Building Block for Antifungal and Antibacterial SAR Studies


3-(Chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole (CAS 1481659-08-8) is a chlorinated pyrazole derivative with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol [1]. The compound features two distinct chlorinated functional groups: a 4-chlorophenyl substituent at the N1 position and a chloromethyl group at the C3 position . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the pyrazole scaffold is valued for its broad spectrum of bioactive properties .

Why 3-(Chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole Cannot Be Replaced by Unsubstituted or Mono-Chlorinated Pyrazole Analogs


Generic substitution of 3-(chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole with simpler pyrazole derivatives (e.g., unsubstituted pyrazole, 1-phenyl-1H-pyrazole, or 1-(4-chlorophenyl)-1H-pyrazole) is not scientifically valid due to the distinct functional roles of its two chlorinated substituents. SAR studies on analogous pyrazole systems confirm that the p-chlorophenyl moiety at N1 plays a fundamental role in antimycobacterial activity and target binding affinity [1], while the chloromethyl group at C3 provides an electrophilic handle essential for nucleophilic substitution reactions that enable downstream derivatization into more complex bioactive molecules . The absence of either substituent fundamentally alters both the compound's biological activity profile and its synthetic utility as an intermediate, rendering substitution with mono-functional or unsubstituted analogs inappropriate for applications requiring this specific dual-functional architecture.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole Versus Structural Analogs


p-Chlorophenyl Substituent Confers Antimycobacterial Activity: SAR-Based Differentiation from Non-Chlorinated N-Aryl Pyrazoles

While direct MIC data for the target compound itself are not available in the public domain, class-level SAR evidence from a related series of rigid pyrazolone derivatives confirms the fundamental role of the p-chlorophenyl moiety at the N1 position in conferring antimycobacterial activity against Mycobacterium tuberculosis [1]. Compounds lacking this 4-chlorophenyl substituent (e.g., unsubstituted phenyl or other aryl groups at N1) consistently show reduced or absent antitubercular activity, as established by pharmacophoric modeling across multiple pyrazole analogue series [2].

Antimycobacterial SAR Pyrazole derivatives

Enhanced Lipophilicity (XLogP3 = 2.9) Enables Superior Membrane Permeability Versus Unsubstituted Pyrazole

The target compound exhibits a computed XLogP3 value of 2.9 [1], which is substantially higher than unsubstituted pyrazole (XLogP ≈ -0.3 to 0.5). This 2.4+ unit increase in lipophilicity is directly attributable to the dual chlorinated substituents (4-chlorophenyl and chloromethyl) and translates to significantly improved membrane permeability characteristics, which is a critical parameter for both in vitro cell-based assays and potential in vivo applications [2].

Lipophilicity Drug-likeness Membrane permeability

Distinct Chemical Identity: Chloromethyl at C3 (Not C4) Differentiates from Regioisomeric Analog 4-(Chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole

The target compound bears its chloromethyl group at the pyrazole C3 position, a critical structural feature that distinguishes it from the commercially available regioisomer 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole [1]. Positional isomerism directly impacts chemical reactivity, nucleophilic substitution kinetics, and the orientation of subsequent derivatization products . Substitution at C3 versus C4 produces structurally distinct downstream products that cannot be considered interchangeable in synthetic pathways.

Regioisomerism Chemical identity Synthetic intermediate

Dual Chlorination Enables Electrophilic Derivatization Not Possible with 1-(4-Chlorophenyl)-1H-pyrazole

The chloromethyl group at C3 provides an electrophilic carbon center (CH2Cl) capable of undergoing nucleophilic substitution reactions (SN2) with amines, thiols, alkoxides, and other nucleophiles . This contrasts directly with 1-(4-chlorophenyl)-1H-pyrazole (CAS 25419-86-7), which lacks any alkyl chloride functionality and is therefore limited to reactions at the pyrazole ring itself or via metal-catalyzed cross-coupling [1]. The chloromethyl handle enables a broader range of C3-derivatized products without requiring pre-functionalization of the pyrazole ring.

Electrophilic substitution Synthetic utility Building block

High-Impact Research Applications for 3-(Chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole Based on Quantitative Differentiation Evidence


Antimycobacterial Drug Discovery: Lead Optimization Programs Targeting Mycobacterium tuberculosis

This compound serves as a validated starting scaffold for antitubercular lead optimization programs, where the p-chlorophenyl moiety at N1 has been established via SAR studies as essential for activity against M. tuberculosis. Researchers can leverage the C3 chloromethyl handle to synthesize diverse analog libraries through nucleophilic substitution with various amines, thiols, or carbon nucleophiles, enabling systematic exploration of C3 substituent effects while retaining the critical N1 pharmacophore [1].

Synthesis of N-Alkylated and N-Heteroaryl Pyrazole Derivatives via SN2 Displacement

The electrophilic chloromethyl group at C3 makes this compound an ideal substrate for nucleophilic substitution reactions with primary and secondary amines, enabling efficient synthesis of C3-aminomethyl pyrazole derivatives [1]. This synthetic route is particularly valuable for generating compounds with improved aqueous solubility (via amine hydrochloride salt formation) while maintaining the lipophilic core necessary for membrane permeability.

Comparative SAR Studies Requiring Exact Regiochemical Control at the Pyrazole C3 Position

For structure-activity relationship investigations exploring the biological consequences of C3 versus C4 substitution, this compound provides the essential C3-chloromethyl regioisomer that is chemically distinct from the commercially available C4-substituted analog [1]. Systematic comparison of biological activities between C3- and C4-derivatized pyrazoles requires procurement of the correct regioisomer, as substitution position fundamentally impacts molecular geometry, target binding, and downstream pharmacology [2].

Cellular Assays Requiring Compounds with Optimized Lipophilicity (XLogP ≈ 2.9)

Researchers conducting cell-based assays where passive membrane diffusion is rate-limiting should prioritize this compound over more hydrophilic pyrazole derivatives. With a computed XLogP3 of 2.9 [1], this compound falls within the optimal lipophilicity range (typically XLogP 1-4) for balancing membrane permeability with aqueous solubility, making it suitable for preliminary cellular screening campaigns prior to extensive property optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.